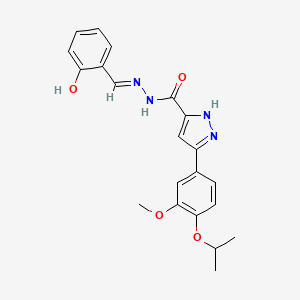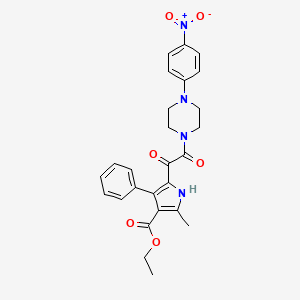
4-Chloro-3-(chloromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(chloromethyl)phenol is an organic compound with the molecular formula C7H6Cl2O. It is a chlorinated phenol derivative, known for its antimicrobial properties. This compound is used in various applications, including as a preservative in pharmaceuticals and personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-3-(chloromethyl)phenol can be synthesized through the chlorination of 3-methylphenol (m-cresol) using chlorinating agents such as chlorine gas or sodium hypochlorite. The reaction typically occurs in the presence of a solvent like acetonitrile and a catalyst to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-(chloromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated phenol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenol derivatives.
Reduction: Products include less chlorinated phenols and other reduced derivatives.
Applications De Recherche Scientifique
4-Chloro-3-(chloromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants and preservatives.
Medicine: Investigated for its potential therapeutic applications due to its antimicrobial activity.
Mécanisme D'action
The antimicrobial activity of 4-Chloro-3-(chloromethyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption inhibits the growth and proliferation of microorganisms .
Comparaison Avec Des Composés Similaires
4-Chloro-3-methylphenol: Similar in structure but lacks the chloromethyl group.
4-Chloro-2-methylphenol: Another chlorinated phenol with a different substitution pattern.
4-Chloro-3-nitrophenol: Contains a nitro group instead of a chloromethyl group.
Uniqueness: 4-Chloro-3-(chloromethyl)phenol is unique due to its dual chlorination, which enhances its antimicrobial properties compared to other similar compounds. The presence of both chlorine and chloromethyl groups contributes to its effectiveness as a preservative and disinfectant .
Propriétés
IUPAC Name |
4-chloro-3-(chloromethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPYCBAFKIXBJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2397515.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2397516.png)
![N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2397517.png)

![4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide](/img/structure/B2397524.png)


![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2397528.png)

![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide](/img/structure/B2397533.png)




